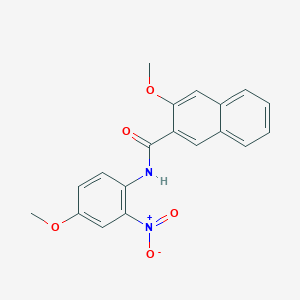
3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide” is an organic compound containing a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The compound also contains methoxy (-OCH3) and nitro (-NO2) functional groups, as well as an amide (-CONH2) group .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of the naphthalene ring. The presence of the methoxy, nitro, and amide groups would introduce electron-donating and electron-withdrawing effects, which could impact the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure and the presence of functional groups. For example, the nitro group is often associated with explosive properties, while the amide group could contribute to the compound’s solubility in water .Mecanismo De Acción
The mechanism of action of 3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. This compound has been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are known to play a role in inflammation. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects, depending on the target tissue and disease state. In cancer cells, this compound has been shown to induce DNA damage and inhibit angiogenesis, leading to the suppression of tumor growth. In inflammation, this compound has been found to reduce the production of reactive oxygen species and nitric oxide, which are known to contribute to tissue damage. In the brain, this compound has been shown to improve synaptic plasticity and enhance neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide has several advantages for lab experiments, including its high yield and purity, as well as its ability to selectively target specific signaling pathways and cellular processes. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations. Additionally, this compound may exhibit off-target effects, which can complicate data interpretation and analysis.
Direcciones Futuras
There are several future directions for 3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide research, including the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, this compound could be further explored for its potential applications in other diseases, such as metabolic disorders and cardiovascular diseases. The mechanism of action of this compound could also be further elucidated, which could lead to the identification of new targets and pathways for drug development. Finally, this compound could be tested in clinical trials to evaluate its safety and efficacy in humans.
Métodos De Síntesis
3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide can be synthesized through a multistep process involving the condensation of 2-naphthoic acid with 4-methoxy-2-nitroaniline, followed by reduction and amidation. The final product is obtained in high yield and purity, making it suitable for further research.
Aplicaciones Científicas De Investigación
3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. In neurological research, this compound has been shown to improve cognitive function and memory retention in animal models.
Propiedades
IUPAC Name |
3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-25-14-7-8-16(17(11-14)21(23)24)20-19(22)15-9-12-5-3-4-6-13(12)10-18(15)26-2/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZBPEPYLDMCCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

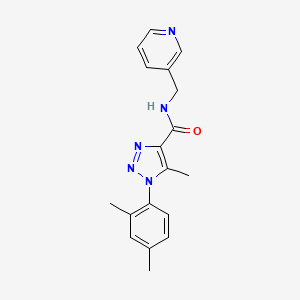
![6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2782112.png)
![N-(4-bromo-2-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2782113.png)
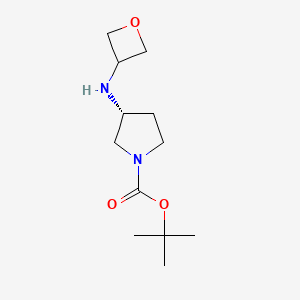
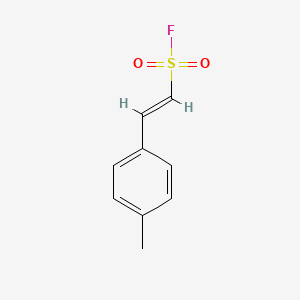
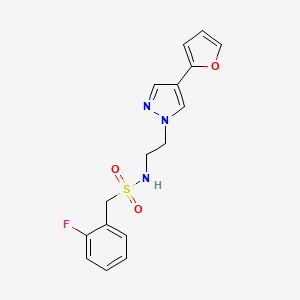
![1-(3-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2782121.png)
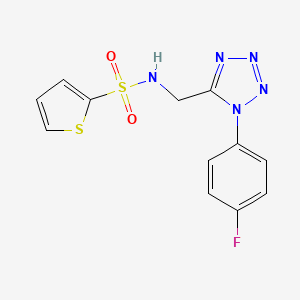


![N-benzyl-5-chloro-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2782128.png)

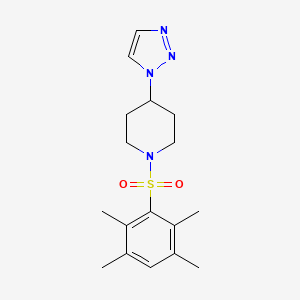
![ethyl 2-[3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B2782131.png)